molecular formula C16H18BrNO2 B2725555 4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol CAS No. 1223885-73-1

4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol

Cat. No.: B2725555
CAS No.: 1223885-73-1
M. Wt: 336.229
InChI Key: STFSUVZOVYOVSN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-ethoxybenzylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is then heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and case analyses.

Chemical Structure and Properties

The compound features a brominated phenol core with an ethoxybenzylamine substituent, which may enhance its interaction with biological targets. The presence of the bromine atom and the phenolic hydroxyl group are significant for its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various cellular enzymes and proteins. The brominated phenol group is known to facilitate interactions with cellular targets, potentially modulating neurotransmitter activity in the central nervous system due to the piperazine-like moiety present in related compounds .

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives of similar compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 62.5 µg/mL to 1000 µg/mL against susceptible strains .

Table 1: Antimicrobial Activity Summary

Compound NameBacterial Strains TestedMIC (µg/mL)Activity
Compound d1S. epidermidis62.5High
Compound d2E. coli125Moderate
Compound d3C. albicans250Moderate

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. In vitro studies have indicated that similar compounds exhibit significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated .

Case Study: Anticancer Screening

A study investigating the anticancer effects of related compounds found that certain derivatives showed promising results against human breast adenocarcinoma cell lines. The Sulforhodamine B (SRB) assay revealed that these compounds could inhibit cell proliferation effectively, with IC50 values indicating significant potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound suggests that modifications to the bromine substitution or the ethoxy group can significantly impact biological efficacy. Compounds with additional electron-withdrawing groups tend to enhance antimicrobial activity, while those with larger substituents may improve anticancer properties .

Properties

IUPAC Name

4-bromo-2-[[(4-ethoxyphenyl)methylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-2-20-15-6-3-12(4-7-15)10-18-11-13-9-14(17)5-8-16(13)19/h3-9,18-19H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFSUVZOVYOVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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